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Introduction

Bisphenol S (BPS), a prevalent substitute for Bisphenol A (BPA), is increasingly scrutinized for
its potential adverse health effects. Emerging evidence suggests a significant link between BPS
exposure and cardiovascular diseases (CVDs), including hypertension, atherosclerosis, and
cardiac remodeling.[1][2] This technical guide provides an in-depth analysis of the current
scientific literature on the cardiovascular toxicity of BPS, tailored for researchers, scientists,
and drug development professionals. It details key experimental findings, methodologies, and
the molecular pathways implicated in BPS-induced cardiotoxicity.

In Vitro Evidence of BPS-Induced Cardiovascular
Toxicity

Studies utilizing various cell lines, primarily human umbilical vein endothelial cells (HUVECS)
and cardiomyocyte cell lines like H9c2, have elucidated the direct cellular effects of BPS.

Endothelial Dysfunction

BPS exposure has been shown to induce endothelial dysfunction, a critical early event in the
pathogenesis of atherosclerosis. This is primarily mediated through the induction of oxidative
stress.[3][4][5] Exposure to BPS leads to a dose-dependent increase in reactive oxygen
species (ROS) production and a decrease in nitric oxide (NO) formation in HUVECs.[3] This is
accompanied by a loss of mitochondrial membrane potential, indicating mitochondrial
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dysfunction as a key source of ROS.[3][4] The reduction in NO, a crucial vasodilator, impairs
endothelium-dependent vasodilation.[3]

Cardiomyocyte and Endothelial Cell Apoptosis

BPS induces apoptosis in both myocardial and endothelial cells.[6] This is driven by oxidative
stress and the subsequent activation of the NF-kB signaling pathway.[6] BPS exposure
upregulates the expression of pro-apoptotic proteins like BAX and Caspase 3, while
downregulating the anti-apoptotic protein Bcl-2.[6]

In Vivo Evidence of BPS-Induced Cardiovascular
Toxicity

Animal models have been instrumental in demonstrating the systemic cardiovascular effects of
BPS exposure.

Cardiac Remodeling and Hypertrophy

In mice, exposure to BPS alone has been shown to induce cardiac remodeling, characterized
by pathological concentric hypertrophy, fibrosis, and inflammation.[7] These effects are
exacerbated in the context of a high-fat diet, suggesting a synergistic detrimental interaction
between BPS and metabolic stressors.[7] The molecular markers of cardiac hypertrophy, such
as increased left ventricle mass and atrial natriuretic peptide (ANP) expression, are significantly
elevated following BPS exposure.[7]

Atherosclerosis

Chronic exposure to BPS has been found to accelerate the development of atherosclerotic
lesions in apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for studying
atherosclerosis.[8] The pro-atherogenic effects of BPS involve several mechanisms:

» Increased Monocyte-Endothelial Adhesion: BPS stimulates the expression of adhesion
molecules on endothelial cells, promoting the attachment of monocytes.[8]

e Vascular Smooth Muscle Cell (VSMC) Migration: BPS enhances the migration of VSMCs, a
key process in plague formation.[3]
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e Inflammation: BPS exposure leads to an increased number of macrophages within
atherosclerotic plaques and promotes the release of inflammatory mediators.[8]

Hematological and Biochemical Alterations

Studies in rats have demonstrated that BPS can negatively impact hematological parameters,
leading to a reduction in red and white blood cell counts and hemoglobin concentration.[9][10]
Furthermore, BPS exposure is associated with an adverse lipid profile, characterized by
increased serum levels of total cholesterol, triglycerides, low-density lipoprotein (LDL), and
very-low-density lipoprotein (VLDL), and a decrease in high-density lipoprotein (HDL).[9][10]
Such alterations are well-established risk factors for cardiovascular disease.

Molecular Mechanisms of BPS-Induced
Cardiovascular Toxicity

The cardiotoxic effects of BPS are orchestrated by a complex interplay of signaling pathways.

Oxidative Stress and NF-kB Signaling

A central mechanism underlying BPS-induced cellular damage is the generation of oxidative
stress.[3][6] BPS triggers an increase in intracellular ROS, which in turn activates the NF-kB
signaling pathway in both cardiomyocytes and endothelial cells.[6] Activated NF-kB
translocates to the nucleus and promotes the transcription of genes involved in inflammation
and apoptosis. The use of antioxidants like N-acetylcysteine has been shown to mitigate these
BPS-induced effects.[6]

PI3K/ER Signaling and Angiogenesis

BPS has been shown to modulate angiogenesis, the formation of new blood vessels. At
environmentally relevant concentrations (1 nM), BPS can promote tube formation and
microvessel sprouting in endothelial cells.[11] This pro-angiogenic effect is mediated through
the interaction of BPS with the estrogen receptor (ER), which then activates the
phosphatidylinositol 3-kinase (PI3K) signaling pathway.[11]

Electrophysiological Effects
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While BPS is considered less potent than BPA in altering cardiac electrophysiology, some
studies suggest it can still have an impact. In a rodent cardiac model, BPS treatment alone was
reported to increase heart rate, and in the presence of catecholamine stress, it increased the
propensity for premature ventricular contractions.[12] This effect is thought to be mediated
through estrogen-receptor-beta signaling, which alters the phosphorylation of key calcium-
handling proteins.[12] However, other studies have reported that BPS did not significantly alter
cardiac electrophysiology parameters, in contrast to the effects of BPA and BPF.[12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited literature.

Table 1: In Vitro Effects of Bisphenol S on Cardiovascular Cells

BPS Observed Fold/Percent
Cell Type . Reference
Concentration Effect Change

Increased tube
HUVECs 1nM _ +30.2% [11]
formation

Reduced nitric

_ Data not
HUVECs >25nM oxide (NO) B [41[5]
] specified
production
Increased
] Data not
HUVECs >25nM reactive oxygen -~ [41[5]
) specified
species (ROS)
N Increased ROS Data not
H9c2 cells Not specified ) » [6]
generation specified
Increased BAX
- Data not
H9c2 cells Not specified and Caspase 3 B [6]
specified

expression

N Decreased Bcl-2  Data not
H9c2 cells Not specified ) B [6]
expression specified

Table 2: In Vivo Effects of Bisphenol S on Cardiovascular Parameters in Animal Models
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Animal ] Observed Quantitative
BPS Dose Duration Reference
Model Effect Change
50 pg/k Aggravated Data not
ApOE-/- Mice HaTd Prolonged 99 ) N [8]
bw/day AS lesions specified
Increased
50 pa/k monocyte- 3.6 times
ApoE-/- Mice HOTd Prolonged yt- [8]
bw/day endothelial control
adhesion
Increased
) 50 pa/kg 9.3 times
ApoE-/- Mice Prolonged VSMC [8]
bw/day o control
distribution
Increased
50 pg/k macrophage 3.7 times
ApoOE-/- Mice HaTd Prolonged P ) g [8]
bw/day number in control
plagues
Increased LV
C57BL/6 Data not
) 25 ug/kg/day 12 weeks mass and N [7]
Mice ) specified
wall thickness
Increased
C57BL/6 ) Data not
) 25 pg/kg/day 12 weeks ANP protein - [7]
Mice ] specified
expression
30, 60, 120 Reduced Significant,
Sprague-
mg/kg 30 days RBC and dose- [9]
Dawley Rats
BW/day WBC count dependent
Increased
30, 60, 120 serum Significant,
Sprague-
mg/kg 30 days cholesterol, dose- [9][10]
Dawley Rats ] )
BW/day triglycerides, dependent
LDL, VLDL
30, 60, 120 Significant,
Sprague- Reduced
mg/kg 30 days dose- [9][10]
Dawley Rats serum HDL
BW/day dependent
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Zebrafish 1, 10, 100 Increased
72h Significant
Embryos pg/L heart rate

Experimental Protocols
In Vitro Cell Culture and Exposure

¢ Cell Lines: Human umbilical vein endothelial cells (HUVECS) and rat embryonic
cardiomyocyte-derived H9c2 cells are commonly used.[3][6]

o Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium
(DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin,
and maintained in a humidified incubator at 37°C with 5% CO2.

e BPS Exposure: BPS is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO),
to prepare a stock solution. The final concentration of DMSO in the cell culture medium is
typically kept below 0.1%. Cells are treated with various concentrations of BPS for specified
durations (e.g., 24, 48, 72 hours).[6][13]

Measurement of Reactive Oxygen Species (ROS)

» Fluorescent Probes: Intracellular ROS levels are often measured using fluorescent probes
such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4][6]

o Procedure: After BPS exposure, cells are incubated with the fluorescent probe. The
fluorescence intensity, which is proportional to the amount of ROS, is then measured using a
fluorescence microscope or a microplate reader.

Apoptosis Assays

o Western Blotting: The expression levels of apoptosis-related proteins such as Bax, Bcl-2,
and Caspase-3 are determined by Western blotting.[6]

e Procedure: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred
to a membrane, and incubated with specific primary antibodies against the target proteins,
followed by incubation with a secondary antibody. The protein bands are then visualized and

guantified.
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In Vivo Animal Studies

e Animal Models: Male Sprague-Dawley rats, C57BL/6 mice, and apolipoprotein E-deficient
(ApoE-/-) mice are commonly used models.[7][8][9][10]

o BPS Administration: BPS is typically administered to animals through drinking water or by
oral gavage.[7][9][10] Doses are often selected to be environmentally relevant or to
investigate dose-response relationships.

o Assessment of Cardiovascular Parameters:

o Blood Pressure: Systolic blood pressure can be measured using non-invasive tail-cuff
methods.[7]

o Cardiac Function and Morphology: Echocardiography is used to assess cardiac function
and dimensions, such as left ventricular mass and wall thickness.[7] Histological analysis
of heart tissue sections (e.g., with Hematoxylin and Eosin or Masson's trichrome staining)
is used to evaluate cardiac hypertrophy and fibrosis.[7]

o Atherosclerosis Assessment: In ApoE-/- mice, the extent of atherosclerotic lesions is
guantified in the aorta en face and in aortic sinus sections after staining with Oil Red O.[8]

o Biochemical Analysis: Blood samples are collected to measure serum levels of lipids (total
cholesterol, triglycerides, HDL, LDL, VLDL), glucose, and markers of liver and kidney
function.[9][10]

Signaling Pathway and Experimental Workflow
Diagrams

t Bax, Caspase 3
Expression
) Apoptosis in
Bisphenol S ! 2622}2’: ((;gg)e n NF-kB Activation Cardiomyocytes &
P Endothelial Cells

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/39142458/
https://pubmed.ncbi.nlm.nih.gov/39342757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5671619/
https://www.researchgate.net/publication/320545623_Bisphenol_S_impairs_blood_functions_and_induces_cardiovascular_risks_in_rats
https://pubmed.ncbi.nlm.nih.gov/39142458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5671619/
https://www.researchgate.net/publication/320545623_Bisphenol_S_impairs_blood_functions_and_induces_cardiovascular_risks_in_rats
https://pubmed.ncbi.nlm.nih.gov/39142458/
https://pubmed.ncbi.nlm.nih.gov/39142458/
https://pubmed.ncbi.nlm.nih.gov/39142458/
https://pubmed.ncbi.nlm.nih.gov/39342757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5671619/
https://www.researchgate.net/publication/320545623_Bisphenol_S_impairs_blood_functions_and_induces_cardiovascular_risks_in_rats
https://www.benchchem.com/product/b116728?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: BPS induces apoptosis via oxidative stress and NF-kB activation.
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Caption: BPS promotes angiogenesis through the ER/PI3K pathway.
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Caption: Workflow of BPS-induced atherosclerosis.
Conclusion

The available scientific evidence strongly indicates that Bisphenol S poses a significant risk to
cardiovascular health. Both in vitro and in vivo studies have demonstrated its capacity to
induce endothelial dysfunction, cardiomyocyte apoptosis, cardiac hypertrophy, and
atherosclerosis through various molecular mechanisms, including oxidative stress,
inflammation, and modulation of key signaling pathways. For researchers and professionals in
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drug development, understanding these toxicological pathways is crucial for risk assessment
and the development of potential therapeutic interventions. Further research is warranted to
fully elucidate the long-term cardiovascular consequences of human exposure to BPS and to
explore potential protective strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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